N-(3-chlorophenyl)-1-phenylmethanesulfonamide
Description
N-(3-Chlorophenyl)-1-phenylmethanesulfonamide is a sulfonamide derivative characterized by a 3-chlorophenyl group attached to the sulfonamide nitrogen and a phenylmethyl moiety at the sulfonyl group. Sulfonamides are widely explored in medicinal chemistry due to their versatility in drug design, particularly as enzyme inhibitors or antimicrobial agents .
Properties
Molecular Formula |
C13H12ClNO2S |
|---|---|
Molecular Weight |
281.76 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C13H12ClNO2S/c14-12-7-4-8-13(9-12)15-18(16,17)10-11-5-2-1-3-6-11/h1-9,15H,10H2 |
InChI Key |
JRSPUVRGTIPMDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-1-phenylmethanesulfonamide typically involves the reaction of 3-chloroaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-chloroaniline+benzenesulfonyl chloride→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfonic acids.
Reduction: Amines and alcohols.
Hydrolysis: Sulfonic acid and 3-chloroaniline.
Scientific Research Applications
N-(3-chlorophenyl)-1-phenylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(3-chlorophenyl)-1-phenylmethanesulfonamide with key analogs reported in the literature, focusing on substituent effects, molecular properties, and synthesis.
Substituent Variations on the Aromatic Ring
- N-{3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl}-1-phenylmethanesulfonamide (Compound 8, ): Features a phenoxy group with cyano and trifluoromethyl substituents at the 2- and 3-positions, respectively. The electron-withdrawing groups (CN, CF₃) enhance metabolic stability but may reduce solubility compared to the target compound’s simpler 3-chlorophenyl group. Synthesized via coupling with 1-phenylmethanesulfonyl chloride, yielding 97% purity .
N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)methanesulfonamide hydrochloride (Compound 10h, ) :
1-(3-Chlorophenyl)-N-(3-methylphenyl)methanesulfonamide () :
Functional Group Modifications
N-(3-Chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide () :
- Molecular weight (289.35 g/mol) is comparable to the target compound, but the acetyl group may alter pharmacokinetic profiles .
Core Structure Differences
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide () :
- N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide (): Features an indazole ring, a heterocyclic system known for kinase inhibition. The methylbenzenesulfonamide group shares similarities with the target compound but demonstrates enhanced rigidity due to the indazole scaffold .
Data Tables
Table 1: Physicochemical Properties of Selected Sulfonamides
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
